molecular formula C19H32O2 B14466645 4-(Butoxymethyl)-2,6-DI-tert-butylphenol CAS No. 66087-03-4

4-(Butoxymethyl)-2,6-DI-tert-butylphenol

Cat. No.: B14466645
CAS No.: 66087-03-4
M. Wt: 292.5 g/mol
InChI Key: SYAHQCFULGOTNZ-UHFFFAOYSA-N
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Description

4-(Butoxymethyl)-2,6-DI-tert-butylphenol is an organic compound belonging to the class of phenols. It is characterized by the presence of a butoxymethyl group and two tert-butyl groups attached to a phenolic ring. This compound is known for its stability and resistance to oxidation, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butoxymethyl)-2,6-DI-tert-butylphenol typically involves the alkylation of 2,6-DI-tert-butylphenol with butoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and selectivity. The final product is typically obtained through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Butoxymethyl)-2,6-DI-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: The butoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(Butoxymethyl)-2,6-DI-tert-butylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.

    Biology: Investigated for its antioxidant properties and potential use in protecting biological tissues from oxidative stress.

    Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in various diseases.

    Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.

Mechanism of Action

The mechanism of action of 4-(Butoxymethyl)-2,6-DI-tert-butylphenol primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and preventing its oxidation. The butoxymethyl group further contributes to the compound’s lipophilicity, allowing it to interact with lipid membranes and protect them from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,6-DI-tert-butylphenol: Lacks the butoxymethyl group, making it less lipophilic and potentially less effective as an antioxidant.

    4-(Butoxymethyl)phenol: Lacks the tert-butyl groups, making it more prone to oxidation.

    2,6-DI-tert-butyl-4-methylphenol (BHT): A well-known antioxidant used in food and cosmetics, but with different structural features.

Uniqueness

4-(Butoxymethyl)-2,6-DI-tert-butylphenol is unique due to the combination of its butoxymethyl and tert-butyl groups, which provide enhanced stability, lipophilicity, and antioxidant properties compared to similar compounds. This makes it particularly valuable in applications requiring long-term stability and protection against oxidative stress.

Properties

CAS No.

66087-03-4

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

4-(butoxymethyl)-2,6-ditert-butylphenol

InChI

InChI=1S/C19H32O2/c1-8-9-10-21-13-14-11-15(18(2,3)4)17(20)16(12-14)19(5,6)7/h11-12,20H,8-10,13H2,1-7H3

InChI Key

SYAHQCFULGOTNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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